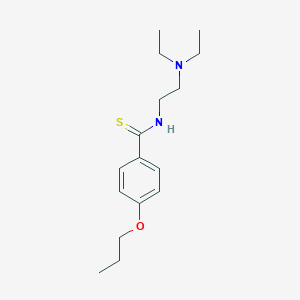
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioamide derivative of benzamide and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of benzamide, N-(2-diethylaminoethyl)-p-propoxythio- involves the formation of a covalent bond between the thioamide group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can have various effects on the nervous system, including increased muscle contraction and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzamide, N-(2-diethylaminoethyl)-p-propoxythio- in lab experiments is its ability to inhibit the activity of various enzymes. This can be useful in studying the function of these enzymes and their role in various biochemical pathways. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are many future directions for research involving benzamide, N-(2-diethylaminoethyl)-p-propoxythio-. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. Its ability to inhibit the activity of acetylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease and other forms of dementia. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases and disorders.
Méthodes De Synthèse
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- can be synthesized by reacting 2-diethylaminoethylamine with propyl 4-chlorothiobenzoate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have various effects on the nervous system.
Propriétés
Numéro CAS |
18051-52-0 |
|---|---|
Nom du produit |
Benzamide, N-(2-diethylaminoethyl)-p-propoxythio- |
Formule moléculaire |
C16H26N2OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-propoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-13-19-15-9-7-14(8-10-15)16(20)17-11-12-18(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
Clé InChI |
AJAPZUMZKXEGCU-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)S |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=S)NCCN(CC)CC |
Autres numéros CAS |
18051-52-0 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-propoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



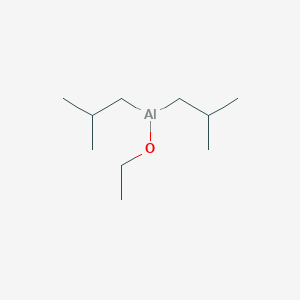

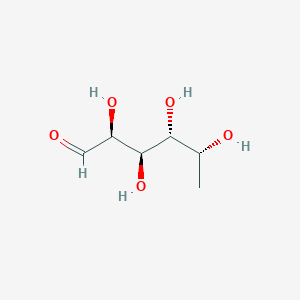
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
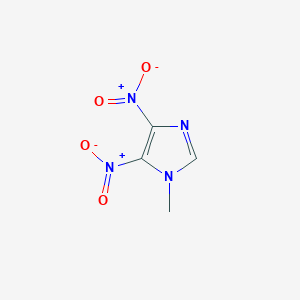
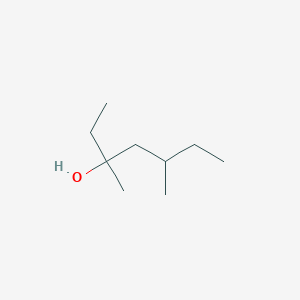
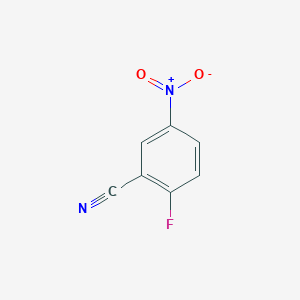
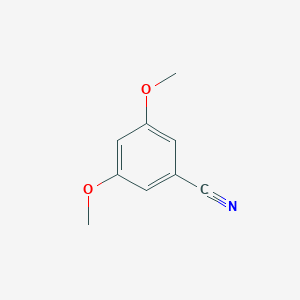
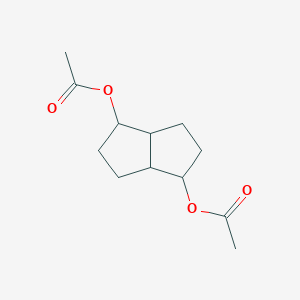
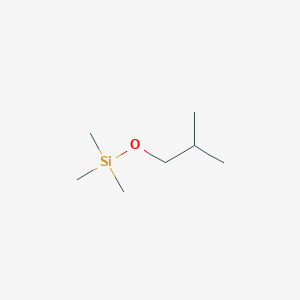
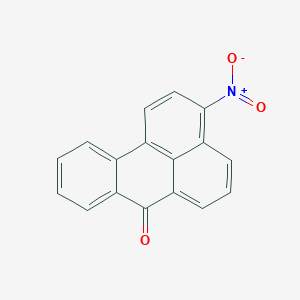

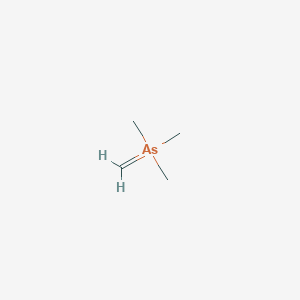
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)